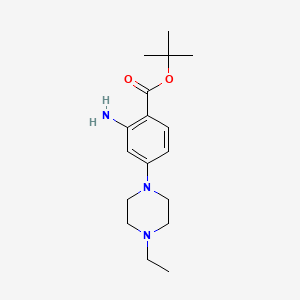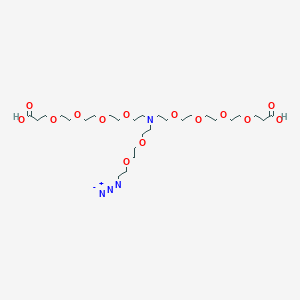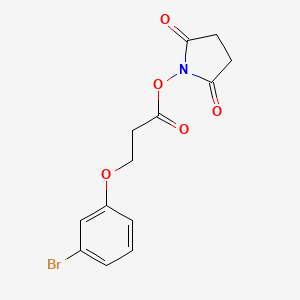
2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromophenoxy group attached to a propionic acid moiety, which is further esterified with 2,5-dioxopyrrolidin-1-yl. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester typically involves the esterification of 3-(3-Bromophenoxy)-propionic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(3-Bromophenoxy)-propionic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.
Ester Hydrolysis: The major products are 3-(3-Bromophenoxy)-propionic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester involves its interaction with specific molecular targets. The bromophenoxy group can participate in binding interactions with enzymes or receptors, while the ester moiety can undergo hydrolysis to release active intermediates. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester
- 3-(3-Chlorophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester
- 3-(3-Bromophenoxy)-butanoic acid 2,5-dioxopyrrolidin-1-yl ester
Uniqueness
3-(3-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester is unique due to the specific positioning of the bromine atom on the phenoxy group and the propionic acid moiety. This structural arrangement can influence its reactivity and binding properties, making it distinct from similar compounds with different substituents or chain lengths.
Properties
Molecular Formula |
C13H12BrNO5 |
|---|---|
Molecular Weight |
342.14 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-bromophenoxy)propanoate |
InChI |
InChI=1S/C13H12BrNO5/c14-9-2-1-3-10(8-9)19-7-6-13(18)20-15-11(16)4-5-12(15)17/h1-3,8H,4-7H2 |
InChI Key |
LDSAPVAFTQDKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
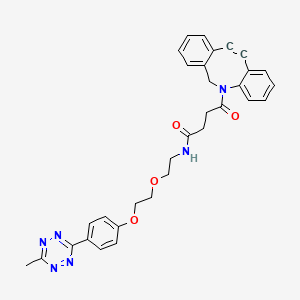
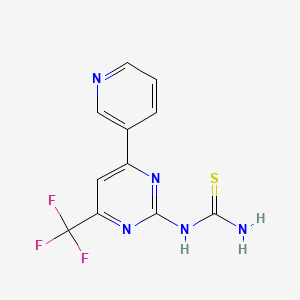
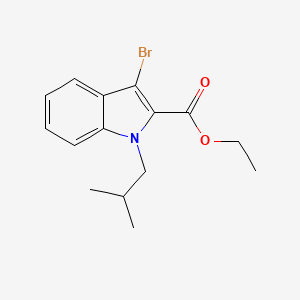
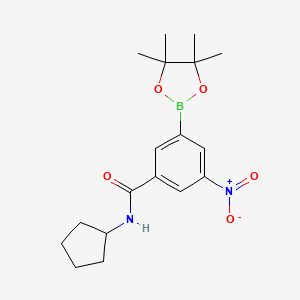
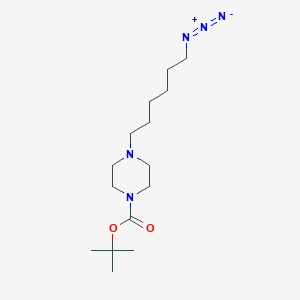
![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)
![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)
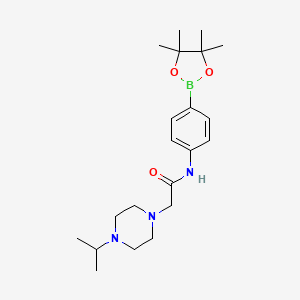
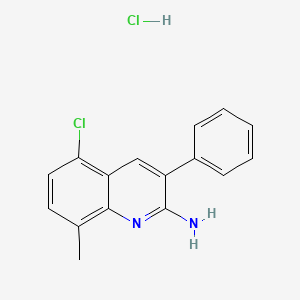
![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)
